molecular formula C10H9N5O2 B8461668 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid

3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid

Cat. No.: B8461668
M. Wt: 231.21 g/mol
InChI Key: QOEYIYTWIUCWLY-UHFFFAOYSA-N
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Description

3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid is a heterocyclic compound that contains both a tetrazole ring and a cyclopenta[c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid typically involves the formation of the tetrazole ring followed by the construction of the cyclopenta[c]pyridine moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be applied to a variety of nitriles, including aromatic and aliphatic nitriles.

For the cyclopenta[c]pyridine moiety, a common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired substitution pattern and functional groups present on the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or activate these targets, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid is unique due to its combination of the tetrazole ring and the cyclopenta[c]pyridine moiety. This dual functionality provides a versatile platform for designing new compounds with tailored properties for specific applications .

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H9N5O2/c16-10(17)7-2-1-6-3-9(11-4-8(6)7)15-5-12-13-14-15/h3-5,7H,1-2H2,(H,16,17)

InChI Key

QOEYIYTWIUCWLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NC=C2C1C(=O)O)N3C=NN=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate (235 mg, 0.958 mmol) in tetrahydrofuran (5 mL) and water (1.5 mL) at room temperature was treated with lithium hydroxide solution (1 M, 1.44 mL). After 30 min. the solution was concentrated to remove tetrahydrofuran and the remaining aqueous acidified with 1 N hydrochloric acid solution (to pH˜4) and extracted with ethyl acetate (3×). The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated to provide the title compound: 1H NMR (500 MHz, CD3OD), δ 9.89 (s, 1H), 8.58 (s, 1H), 8.01 (s, 1H), 4.25 (dd, J=5.0, 5.0 Hz, 1H), 3.27-3.05 (m, 2H), 2.47-2.57 (m, 2H); LC/MS (M+1)+=232.2.
Name
3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

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